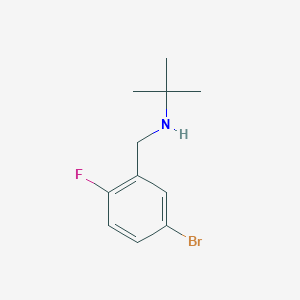

4-Bromo-2-(t-butylaminomethyl)-1-fluorobenzene

Descripción

Structural Characterization of 4-Bromo-2-(t-Butylaminomethyl)-1-Fluorobenzene

Molecular Architecture and Stereochemical Features

The compound consists of a benzene ring substituted at positions 1, 2, and 4 with fluorine, a t-butylaminomethyl group, and bromine, respectively. Key structural elements include:

- Fluorine at position 1 : Electron-withdrawing via inductive effects, deactivating the aromatic ring.

- t-Butylaminomethyl group at position 2 : A tertiary butylamine (-NH-C(CH₃)₃) linked to a methylene bridge (-CH₂-), introducing steric bulk and potential hydrogen-bonding capacity.

- Bromine at position 4 : A good leaving group for nucleophilic substitution reactions.

The molecule is achiral , as the t-butylaminomethyl group lacks stereogenic centers. The planar benzene ring and substituent orientations are constrained by steric and electronic interactions.

Key Molecular Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₅BrFN | |

| Molecular Weight | 260.15 g/mol | |

| SMILES | FC1=CC=C(Br)C=C1CNC(C)(C)C |

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound are unavailable, insights may be drawn from structurally related analogs:

- Conformational Flexibility : The t-butylaminomethyl group’s methylene bridge allows rotational freedom, potentially influencing packing efficiency in solid-state structures.

- Hydrogen-Bonding Potential : The amine’s lone pair could engage in weak intermolecular interactions, though steric hindrance from the t-butyl group may limit such interactions.

- Substituent Effects : The bromine and fluorine are positioned para to each other, enabling electronic communication. The t-butyl group’s steric demand may force the molecule into a conformation that minimizes intramolecular strain.

Electronic Structure and Orbital Interactions

The electronic environment is dominated by:

- Fluorine’s Inductive Effect : Withdraws electron density from the ring, polarizing the C-F bond and enhancing the electrophilicity of adjacent positions.

- Bromine’s Electrophilic Nature : The σ* orbital of the C-Br bond participates in halogen bonding, though steric hindrance from the t-butyl group may suppress such interactions.

- Amine’s Lone Pairs : The nitrogen’s lone pair can engage in resonance stabilization or hydrogen bonding, though the t-butyl group’s steric bulk likely restricts this.

Molecular Orbital Analysis

Comparative Analysis with Related Halogenated Benzene Derivatives

Structural Analogues

Reactivity Trends

- Nucleophilic Substitution : The bromine at position 4 is more reactive than in analogs lacking electron-withdrawing groups (e.g., fluorine).

- Steric Effects : The t-butyl group hinders access to the bromine, reducing reaction rates compared to less hindered derivatives.

Electronic Effects

- Fluorine vs. Bromine : Fluorine’s strong inductive effect (-I) contrasts with bromine’s mild -I and +M (mesomeric) effects, influencing regioselectivity in electrophilic aromatic substitution.

Propiedades

IUPAC Name |

N-[(5-bromo-2-fluorophenyl)methyl]-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrFN/c1-11(2,3)14-7-8-6-9(12)4-5-10(8)13/h4-6,14H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLWPFDRVNNGIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588345 | |

| Record name | N-[(5-Bromo-2-fluorophenyl)methyl]-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926245-29-6 | |

| Record name | N-[(5-Bromo-2-fluorophenyl)methyl]-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Esterification of 4-Bromo-2-fluorobenzoic Acid

- Reaction: 4-Bromo-2-fluorobenzoic acid is converted to ethyl 4-bromo-2-fluorobenzoate.

- Conditions: Using 1-ethyl-3-(3-dimethylamino)propyl-carbodiimide hydrochloride (EDCI) and DMAP in dichloromethane at 20°C for 20 hours with ethanol as the nucleophile.

- Yield: Approximately 90%.

- Workup: Washing with water and brine, drying over Na2SO4, filtration, concentration, and purification by silica gel chromatography.

- Reference Data: 1H-NMR confirms product formation with characteristic ethyl ester signals.

Conversion to Benzyl Bromide Derivative

- Reaction: Preparation of 4-bromo-1-(bromomethyl)-2-fluorobenzene from 4-bromo-2-fluorobenzyl precursors.

- Conditions: Reaction with brominating agents in polar aprotic solvents such as DMF or acetonitrile, often in the presence of potassium carbonate as base at room temperature to moderate heating.

- Yield: Moderate to high yields reported.

- Example: Potassium carbonate-mediated bromination in acetonitrile at 20°C overnight.

- Reference Data: Subsequent use in nucleophilic substitution reactions to introduce spirocyclic or amine substituents.

Introduction of the t-Butylaminomethyl Group

The key step to introduce the t-butylaminomethyl substituent involves nucleophilic substitution or reductive amination strategies on the benzyl halide intermediate.

Nucleophilic Substitution with t-Butylamine

- Approach: The benzyl bromide derivative (4-bromo-1-(bromomethyl)-2-fluorobenzene) can be reacted with t-butylamine under basic conditions.

- Conditions: Use of potassium carbonate or other bases in solvents such as DMF or acetonitrile at room temperature or slightly elevated temperatures.

- Outcome: Formation of 4-bromo-2-(t-butylaminomethyl)-1-fluorobenzene via substitution of bromide by the t-butylamine nucleophile.

Catalytic and Palladium-Mediated Coupling Reactions

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are often employed to install complex substituents on halogenated aromatics.

- Example: Use of Pd[P(Ph)3]4 or Pd(dppf)Cl2 catalysts with bases like cesium carbonate or potassium carbonate in solvents such as 1,4-dioxane, THF, or DMF at 80-160°C.

- These methods facilitate the coupling of benzyl halides with amines or other nucleophiles to yield substituted benzylamines.

- Reported yields vary but can be optimized to moderate to high.

Representative Data Table of Preparation Steps

Additional Notes and Research Findings

- The presence of fluorine and bromine substituents influences regioselectivity and reactivity, often requiring careful control of reaction conditions.

- Use of microwave-assisted heating has been reported to enhance reaction rates in palladium-catalyzed steps.

- Purification typically involves silica gel chromatography and crystallization.

- Analytical characterization includes 1H-NMR, LC-MS, and HRMS to confirm structure and purity.

- The tert-butyl group provides steric hindrance that can affect reaction kinetics and selectivity, as shown in related fluorination studies.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-2-(t-butylaminomethyl)-1-fluorobenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development Intermediate

4-Bromo-2-(t-butylaminomethyl)-1-fluorobenzene serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to participate in various chemical reactions that lead to the development of new therapeutic agents. For instance, compounds derived from this molecule may exhibit biological activity against specific diseases, making it a valuable building block in drug discovery.

Case Study: Anticancer Agents

Research has indicated that derivatives of fluorinated benzene compounds can possess significant anticancer properties. A study demonstrated that modifications of 4-bromo-2-(t-butylaminomethyl)-1-fluorobenzene could lead to the development of novel anticancer agents with improved efficacy and reduced side effects compared to existing treatments .

Agrochemical Applications

Pesticide Formulation

The compound is also explored for use in agrochemicals, particularly as a potential pesticide or herbicide. Its bromine and fluorine substituents enhance its biological activity, potentially leading to effective pest control agents. Research has shown that halogenated compounds often exhibit increased potency against pests, making 4-bromo-2-(t-butylaminomethyl)-1-fluorobenzene a candidate for further investigation in agricultural applications .

Material Science

Polymer Synthesis

4-Bromo-2-(t-butylaminomethyl)-1-fluorobenzene can be utilized in the synthesis of advanced materials, including polymers and resins. The presence of bromine and fluorine atoms can impart unique properties such as increased thermal stability and chemical resistance, which are desirable in various industrial applications.

Case Study: Fluorinated Polymers

Research indicates that incorporating fluorinated compounds into polymer matrices can enhance their performance characteristics. Studies have shown that polymers synthesized with 4-bromo-2-(t-butylaminomethyl)-1-fluorobenzene exhibit improved mechanical properties and resistance to solvents, making them suitable for use in demanding environments .

Analytical Chemistry

Internal Standard in Mass Spectrometry

In analytical chemistry, 4-bromo-2-(t-butylaminomethyl)-1-fluorobenzene may be employed as an internal standard for gas chromatography-mass spectrometry (GC-MS) analyses. Its stable isotopic composition allows for accurate quantification of volatile organic compounds (VOCs) in complex mixtures, contributing to environmental monitoring and safety assessments .

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-(t-butylaminomethyl)-1-fluorobenzene involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms, as well as the t-butylaminomethyl group, allows the compound to engage in various chemical reactions and interactions. These interactions can affect molecular pathways and processes, making the compound useful in different research applications.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Bromo-2-(methylaminomethyl)-1-fluorobenzene

- 4-Bromo-2-(ethylaminomethyl)-1-fluorobenzene

- 4-Bromo-2-(isopropylaminomethyl)-1-fluorobenzene

Uniqueness

4-Bromo-2-(t-butylaminomethyl)-1-fluorobenzene is unique due to the presence of the t-butylaminomethyl group, which imparts steric hindrance and influences the compound’s reactivity and interactions. This makes it distinct from other similar compounds that may have different alkyl groups attached to the aminomethyl moiety.

Actividad Biológica

4-Bromo-2-(t-butylaminomethyl)-1-fluorobenzene is a chemical compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C11H14BrFN

- Molecular Weight : 252.14 g/mol

- CAS Number : 926245-29-6

The biological activity of 4-Bromo-2-(t-butylaminomethyl)-1-fluorobenzene is primarily attributed to its ability to interact with specific biological targets, including:

- Receptor Binding : The compound may act as a ligand for various receptors, influencing signaling pathways associated with cell proliferation and survival.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic processes, potentially leading to altered cellular responses.

Biological Activity Overview

Research indicates that 4-Bromo-2-(t-butylaminomethyl)-1-fluorobenzene exhibits a range of biological activities:

Antitumor Activity

A study demonstrated that 4-Bromo-2-(t-butylaminomethyl)-1-fluorobenzene significantly inhibited the proliferation of various cancer cell lines. The compound was effective in inducing apoptosis, particularly in breast and prostate cancer cells. This suggests potential for development as an anticancer agent.

Antimicrobial Properties

Research has shown that this compound possesses antimicrobial properties, effective against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Neuroprotective Effects

In neuropharmacological studies, the compound exhibited neuroprotective effects in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation, which are key factors in neuronal damage.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicological studies suggest that at therapeutic doses, the compound exhibits a favorable safety profile. However, further studies are needed to fully understand its toxicity and long-term effects.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-2-(t-butylaminomethyl)-1-fluorobenzene, and how can yield and purity be improved?

To synthesize this compound, researchers often employ cross-coupling reactions such as Suzuki-Miyaura coupling. For example, bromo-fluoro aromatic intermediates (e.g., 1-Bromo-4-chloro-2-fluorobenzene) can react with boronic esters under palladium catalysis to introduce the t-butylaminomethyl group . Key optimization parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced stability.

- Solvent system : Use anhydrous THF or DMF to minimize side reactions.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) achieves >95% purity, as validated in catalog entries for similar bromo-fluorobenzene derivatives .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The t-butyl group’s singlet (~1.3 ppm) and fluorine’s deshielding effects on adjacent protons are diagnostic .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) with an accuracy <5 ppm.

- IR spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

Advanced Research Questions

Q. How does the electronic structure of 4-Bromo-2-(t-butylaminomethyl)-1-fluorobenzene influence its reactivity in cross-coupling reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal that the electron-withdrawing fluorine and bromine substituents reduce electron density at the aromatic ring, facilitating oxidative addition of palladium catalysts . The t-butylaminomethyl group’s steric bulk may slow transmetallation steps, requiring longer reaction times. Computational models also predict regioselectivity in subsequent functionalization .

Q. What challenges arise in analyzing stereochemical outcomes of derivatives synthesized from this compound?

The t-butylaminomethyl group introduces axial chirality, complicating enantiomeric resolution. Strategies include:

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.

- X-ray crystallography : Co-crystallize derivatives with chiral auxiliaries (e.g., Mosher’s acid) to determine absolute configuration.

Contradictions in stereochemical assignments may arise from solvent polarity effects on rotational barriers, necessitating multi-method validation .

Q. How can researchers mitigate competing side reactions during functional group transformations?

- Protecting groups : Temporarily block the amine with Boc (tert-butoxycarbonyl) to prevent nucleophilic interference during bromine substitution .

- Temperature control : Maintain reactions below 0°C to suppress Friedel-Crafts alkylation by the t-butyl group .

- Real-time monitoring : Use in-situ FTIR or LC-MS to track reaction progress and adjust stoichiometry .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Avoid inhalation of dust/aerosols.

- Storage : Store under nitrogen at 2–8°C in amber glass to prevent photodegradation and moisture absorption .

- Spill management : Neutralize with activated carbon and dispose as halogenated waste (EPA Hazard Code D003) .

Data Contradictions and Validation

Discrepancies in reported reaction yields (e.g., 70–90% in Suzuki couplings) may stem from variations in catalyst batches or solvent purity. Researchers should replicate protocols using standardized reagents (e.g., >97% purity, as in catalog entries ) and report deviations in supplementary data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.